molecular formula C12H13BrF2N2O2 B6721550 4-[[2-(3-Bromo-2,6-difluorophenyl)acetyl]amino]butanamide

4-[[2-(3-Bromo-2,6-difluorophenyl)acetyl]amino]butanamide

Cat. No.: B6721550
M. Wt: 335.14 g/mol
InChI Key: XZVNBMUHZBFHJJ-UHFFFAOYSA-N
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Description

4-[[2-(3-Bromo-2,6-difluorophenyl)acetyl]amino]butanamide is a synthetic organic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, an acetyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(3-Bromo-2,6-difluorophenyl)acetyl]amino]butanamide typically involves multiple steps, starting with the preparation of the key intermediate, 3-bromo-2,6-difluoroaniline. This intermediate is then subjected to acetylation and subsequent amidation reactions to yield the final product.

  • Preparation of 3-bromo-2,6-difluoroaniline

      Starting Material: 3-bromo-2,6-difluorobenzene

      Reaction: Nitration followed by reduction

      Conditions: Use of nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction

  • Acetylation

      Starting Material: 3-bromo-2,6-difluoroaniline

      Reaction: Acetylation using acetic anhydride

      Conditions: Reflux in the presence of a base such as pyridine

  • Amidation

      Starting Material: 2-(3-bromo-2,6-difluorophenyl)acetamide

      Reaction: Amidation with butanoyl chloride

      Conditions: Use of a base such as triethylamine to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(3-Bromo-2,6-difluorophenyl)acetyl]amino]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium methoxide in methanol for nucleophilic substitution

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

4-[[2-(3-Bromo-2,6-difluorophenyl)acetyl]amino]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as liquid crystals or photoactive compounds.

Mechanism of Action

The mechanism of action of 4-[[2-(3-Bromo-2,6-difluorophenyl)acetyl]amino]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity. The acetyl and butanamide groups may facilitate interactions with hydrophobic pockets in the target molecules, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-difluoroaniline
  • 2-(3-Bromo-2,6-difluorophenyl)acetamide
  • 4-Bromo-2,6-difluorobenzonitrile

Uniqueness

4-[[2-(3-Bromo-2,6-difluorophenyl)acetyl]amino]butanamide is unique due to the combination of its structural features, including the bromine and fluorine substitutions on the phenyl ring, the acetyl group, and the butanamide moiety

Properties

IUPAC Name

4-[[2-(3-bromo-2,6-difluorophenyl)acetyl]amino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF2N2O2/c13-8-3-4-9(14)7(12(8)15)6-11(19)17-5-1-2-10(16)18/h3-4H,1-2,5-6H2,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVNBMUHZBFHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CC(=O)NCCCC(=O)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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